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Compound of Interest

Compound Name:
3-Amino-6-methoxy-2-picoline

hydrochloride

Cat. No.: B581337 Get Quote

In-depth Technical Guide: 3-Amino-6-methoxy-2-
picoline hydrochloride
A comprehensive review of the publicly available scientific literature and patent databases

reveals a significant gap in the documented biological activity of 3-Amino-6-methoxy-2-
picoline hydrochloride. While this compound is commercially available and utilized as a

chemical intermediate in the synthesis of more complex molecules, particularly in the

pharmaceutical and agrochemical sectors, there is a notable absence of published research

detailing its specific pharmacological effects, mechanisms of action, or associated signaling

pathways.

This technical guide aims to provide a thorough overview of the current state of knowledge,

drawing from available data on structurally related compounds to infer potential areas of

biological relevance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis
3-Amino-6-methoxy-2-picoline hydrochloride is a pyridine derivative. Its structure is

characterized by a pyridine ring substituted with an amino group at the 3-position, a methoxy

group at the 6-position, and a methyl group (picoline) at the 2-position. The hydrochloride salt

form enhances its solubility in aqueous solutions.
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Table 1: Physicochemical Properties of 3-Amino-6-methoxy-2-picoline

Property Value Source

Molecular Formula C₇H₁₁ClN₂O N/A

Molecular Weight 174.63 g/mol N/A

Appearance
Off-white to light brown

crystalline powder
N/A

| Solubility | Soluble in water | N/A |

The synthesis of 3-Amino-6-methoxy-2-picoline hydrochloride is not extensively detailed in

the public domain, though general synthetic routes for substituted picolines are well-

established in organic chemistry.

Inferred Potential Biological Activity
While direct evidence is lacking for the subject compound, analysis of structurally similar

molecules suggests potential avenues for investigation.

Kinase Inhibition
Derivatives of aminopyridine and related heterocyclic scaffolds have been extensively

investigated as inhibitors of various protein kinases, which are crucial regulators of cellular

signaling and are often dysregulated in diseases such as cancer. For instance, compounds

with a 3-methoxy-2-aminopyridine core have been identified as potent inhibitors of the

oncogenic kinase BRAF. This suggests that 3-Amino-6-methoxy-2-picoline hydrochloride
could be explored as a scaffold for the development of novel kinase inhibitors.

Hypothetical Kinase Inhibition Workflow:
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Caption: A hypothetical workflow for evaluating the kinase inhibitory potential of the compound.

Antimicrobial and Anti-inflammatory Properties
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Some commercial suppliers and chemical databases allude to the potential for antimicrobial

and anti-inflammatory properties of 3-Amino-6-methoxy-2-picoline and its derivatives. This is a

common feature of many nitrogen-containing heterocyclic compounds. However, no specific

studies or quantitative data are available to substantiate these claims for this particular

molecule.

Hypothetical Anti-inflammatory Screening Workflow:
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Caption: A potential experimental workflow to screen for anti-inflammatory activity.

Experimental Protocols (Hypothetical)
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Given the absence of specific studies on 3-Amino-6-methoxy-2-picoline hydrochloride, the

following are generalized, hypothetical protocols for assessing the potential biological activities

discussed above.

Kinase Inhibition Assay (Example: BRAF Kinase)
Objective: To determine the in vitro inhibitory activity of the test compound against a specific

kinase.

Materials: Recombinant human BRAF kinase, appropriate substrate (e.g., MEK1), ATP,

assay buffer, 3-Amino-6-methoxy-2-picoline hydrochloride, positive control inhibitor (e.g.,

Vemurafenib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

Prepare serial dilutions of the test compound and the positive control.

In a 96-well plate, add the kinase, substrate, and ATP to the assay buffer.

Add the test compound or control to the respective wells.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using the detection reagent according to

the manufacturer's instructions.

Calculate the percent inhibition and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the test compound on the proliferation of cancer cells.

Materials: Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation), cell

culture medium, fetal bovine serum (FBS), 3-Amino-6-methoxy-2-picoline hydrochloride,

MTT reagent, and a solubilizing agent (e.g., DMSO).

Procedure:
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Seed the cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound for a specified duration

(e.g., 72 hours).

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of

formazan crystals.

Add the solubilizing agent to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability and determine the GI50 (concentration for 50%

growth inhibition).

Conclusion and Future Directions
The current body of scientific literature does not provide specific data on the biological activity

of 3-Amino-6-methoxy-2-picoline hydrochloride. Its primary role appears to be that of a

building block in chemical synthesis. However, the structural motifs present in the molecule

suggest that it could serve as a starting point for the development of novel therapeutic agents,

particularly in the areas of kinase inhibition, and potentially as an antimicrobial or anti-

inflammatory agent.

Future research should focus on:

Systematic screening: Evaluating the compound against a broad panel of biological targets,

such as kinases and microbial strains.

Structural modification: Synthesizing derivatives to explore structure-activity relationships

and optimize for potency and selectivity.

Mechanism of action studies: Elucidating the molecular mechanisms of any observed

biological activity.

This in-depth guide highlights the need for foundational research to characterize the biological

profile of 3-Amino-6-methoxy-2-picoline hydrochloride, thereby unlocking its potential for
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future drug discovery and development efforts.

To cite this document: BenchChem. [3-Amino-6-methoxy-2-picoline hydrochloride potential
biological activity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581337#3-amino-6-methoxy-2-picoline-
hydrochloride-potential-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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